tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate
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Overview
Description
tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbonochloridoyl group, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl carbamate and 1-chlorocarbonyl-4-piperidone under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The carbonochloridoyl group can be substituted with nucleophiles such as amines or alcohols to form new carbamate derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, amines, or alcohols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Substitution Reactions: New carbamate derivatives with different substituents.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its ability to protect amine groups during multi-step synthesis is crucial in the development of drugs and other therapeutic agents .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Comparison with Similar Compounds
tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate.
carboxybenzyl (CBz) carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.
fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis and can be removed with an amine base.
Uniqueness: this compound is unique due to the presence of the piperidine ring and the carbonochloridoyl group, which provide additional reactivity and versatility in synthetic applications. Its stability under various conditions and ease of deprotection make it a preferred choice in complex organic synthesis .
Properties
IUPAC Name |
tert-butyl N-(1-carbonochloridoylpiperidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)13-8-4-6-14(7-5-8)9(12)15/h8H,4-7H2,1-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPTVKFUHCILIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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